Fluorescent Red Mega 480

説明

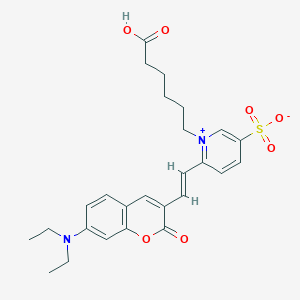

Structure

3D Structure

特性

IUPAC Name |

1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7S/c1-3-27(4-2)22-12-9-19-16-20(26(31)35-24(19)17-22)10-11-21-13-14-23(36(32,33)34)18-28(21)15-7-5-6-8-25(29)30/h9-14,16-18H,3-8,15H2,1-2H3,(H-,29,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKHECGJHWMWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583667 | |

| Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540528-00-5 | |

| Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescent Red Mega 480: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye, Fluorescent Red Mega 480. This document outlines the key photophysical characteristics of the dye, offers a foundational protocol for protein conjugation, and presents generalized experimental workflows for its application in common laboratory techniques.

Core Photophysical Properties

This compound is a red fluorescent dye characterized by a large Stokes shift, making it suitable for multiplexing experiments with other common fluorophores. Below is a summary of its key quantitative data.

| Property | Value | Solvent/Buffer | Source(s) |

| Excitation Maximum (λex) | ~500 nm | Water | [1] |

| 513 nm | 0.1 M Phosphate, pH 7.0 | [2] | |

| 526 nm | 0.1 M Phosphate, pH 7.0 | [3] | |

| Emission Maximum (λem) | ~630 nm | Water | [1] |

| 640 nm | 0.1 M Phosphate, pH 7.0 | [2][3] | |

| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | Water | [1][4] |

| Molecular Weight | 514.59 g/mol | - | [3] |

Experimental Protocols

While specific, validated protocols for the use of this compound in all applications are not widely published, the following sections provide detailed methodologies for common laboratory techniques, adapted for a generic fluorescently labeled conjugate. Researchers should optimize these protocols for their specific experimental conditions.

Protein Labeling with this compound NHS-ester

This protocol provides a basic framework for the covalent conjugation of this compound NHS-ester to primary amines on proteins.[2]

Materials:

-

This compound NHS-ester

-

Protein of interest

-

Amine-free Dimethylformamide (DMF)

-

50 mM Bicarbonate buffer (pH 9.0)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Dye Stock Solution: Dissolve 1 mg of this compound NHS-ester in 50 µL of anhydrous, amine-free DMF.

-

Prepare Protein Solution: Dissolve the protein in 50 mM bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.

-

Conjugation Reaction: While gently vortexing the protein solution, add the dissolved dye stock solution dropwise. A typical starting point is a 10-fold molar excess of dye to protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.2). The first colored fraction to elute will be the conjugated protein.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye (~500-526 nm).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

A_max is the absorbance at the dye's excitation maximum.

-

CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration) Where:

-

ε_dye is the molar extinction coefficient of the dye at its λ_max (40,000 M⁻¹cm⁻¹).

-

-

Mandatory Visualizations

Experimental Workflow for Antibody Conjugation and Purification

The following diagram illustrates the general workflow for labeling an antibody with an NHS-ester functionalized fluorescent dye and the subsequent purification of the conjugate.

Caption: Workflow for antibody conjugation and purification.

Generalized Workflow for Immunofluorescence Staining

This diagram outlines a typical workflow for performing immunofluorescence staining of cultured cells using a fluorescently labeled secondary antibody.

Caption: Generalized immunofluorescence staining workflow.

Conceptual Workflow for Flow Cytometry Staining

The following diagram provides a simplified, conceptual workflow for direct cell surface staining for flow cytometry analysis.

Caption: Conceptual workflow for direct flow cytometry staining.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound BioReagent, suitable for fluorescence, ≥90% (HPLC) | 540528-00-5 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Studies of the photophysics of highly this compound laser dye in solutions: Steady state spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Large Stokes Shift Dyes for Advanced Fluorescence Imaging

A Note on "Fluorescent Red Mega 480": The term "this compound" does not correspond to a standard, commercially available fluorescent dye. However, the name implies a fluorophore with specific characteristics: excitation around 480 nm (compatible with the common 488 nm laser) and red emission. This profile is characteristic of a class of dyes known as large Stokes shift (LSS) fluorophores. This guide will use a well-characterized LSS tandem dye, PerCP-Cy5.5 , as a representative example to explore the principles, advantages, and applications of such dyes.

Introduction to Stokes Shift

The Stokes shift is a fundamental principle in fluorescence, describing the difference between the wavelength of the maximum absorption (excitation) and the maximum emission of a fluorescent molecule.[1] When a fluorophore absorbs a photon of light, it moves to a higher electronic energy state. Before returning to its ground state, it typically loses some energy through non-radiative processes like vibrational relaxation. Consequently, the emitted photon has lower energy and a longer wavelength than the absorbed photon. A "large" or "long" Stokes shift indicates a significant separation between the excitation and emission peaks.[1]

The Exemplar Dye: PerCP-Cy5.5

Peridinin-chlorophyll-protein complex (PerCP) is a naturally occurring fluorescent protein complex from dinoflagellates that exhibits a large Stokes shift on its own.[2][3] To enhance its properties, particularly for use with the 488 nm laser line common in flow cytometers and microscopes, it is often configured as a tandem dye with a cyanine (B1664457) dye like Cy5.5.[2][4] In this configuration, the 488 nm laser excites the PerCP donor molecule. The energy is then transferred via Förster resonance energy transfer (FRET) to the Cy5.5 acceptor molecule, which then emits light in the far-red spectrum.[5]

The key characteristics of PerCP-Cy5.5 make it an excellent tool for multicolor fluorescence experiments. The significant separation of its emission from its excitation wavelength is its defining feature.

| Property | Value | Reference |

| Excitation Maximum | ~482 nm | [4][6] |

| Emission Maximum | ~695 nm | [4][6] |

| Stokes Shift | ~213 nm | Calculated |

| Molar Extinction Coefficient | ~350,000 cm⁻¹M⁻¹ | [4] |

| Recommended Excitation Laser | 488 nm | [2][4][5] |

| Common Emission Filter | 695/40 nm bandpass | [4] |

Core Advantages of a Large Stokes Shift

Fluorophores with a large Stokes shift, such as PerCP-Cy5.5, offer several distinct advantages for researchers in various fields, including molecular biology, immunology, and drug development.[1][7][8]

-

Minimized Crosstalk in Multicolor Imaging: The primary benefit is the ability to separate the emission signal from the excitation light and from the emission of other fluorophores.[1][7] In multiplexing experiments, multiple fluorescent labels are excited simultaneously. A large Stokes shift allows a dye excited by a 488 nm laser (blue-green) to emit in the far-red, leaving the green and yellow portions of the spectrum open for other fluorophores like FITC or GFP without significant spectral overlap.[3] This simplifies experimental design and data analysis.

-

Improved Signal-to-Noise Ratio: The wide separation between excitation and emission wavelengths effectively reduces background noise caused by scattered excitation light and cellular autofluorescence.[1] Biological samples often have endogenous molecules that fluoresce in the green and yellow regions when excited by blue light. Shifting the desired signal to the far-red region, where autofluorescence is minimal, leads to clearer images and more sensitive detection.[1][9]

-

Simplified Instrumentation: By using a single excitation source (e.g., a 488 nm laser) to excite multiple fluorophores that emit at widely separated wavelengths, the complexity and cost of the imaging system can be reduced.[10] This avoids the need for multiple lasers and complex filter sets that are often required for traditional multicolor experiments.

-

Suitability for Flow Cytometry: In flow cytometry, where cells labeled with multiple antibodies are analyzed, tandem dyes like PerCP-Cy5.5 are invaluable.[2][10] They allow for the expansion of multicolor panels, enabling the simultaneous analysis of numerous cell markers with a standard benchtop cytometer equipped with a blue laser.[3]

Experimental Protocols

A large Stokes shift dye like PerCP-Cy5.5 is commonly used as a conjugate for antibodies in immunofluorescence applications.

This protocol provides a general workflow for staining intracellular antigens in adherent cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[11]

-

Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBS[12]

-

Primary Antibody (unlabeled, specific to the target antigen)

-

Secondary Antibody: Anti-IgG conjugated to PerCP-Cy5.5

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently rinse the cells twice with PBS to remove culture media.[11]

-

Fixation: Fix the cells by incubating them in Fixation Buffer for 15 minutes at room temperature.[11] Caution: PFA is toxic and should be handled in a fume hood.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[12]

-

Permeabilization: If targeting an intracellular protein, incubate the cells in Permeabilization Buffer for 10 minutes.[11]

-

Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Aspirate the blocking solution from the cells and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[12]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the PerCP-Cy5.5-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[12]

-

Washing: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.

-

Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Mounting: Wash the cells one final time in PBS. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope or confocal microscope equipped with a 488 nm laser for excitation and an appropriate emission filter for PerCP-Cy5.5 (e.g., 695/40 nm).

Mandatory Visualizations

Caption: Workflow for indirect immunofluorescence staining.

The diagram below illustrates a simplified scenario where a large Stokes shift dye provides a distinct advantage. It depicts the simultaneous detection of a GFP-tagged cytoplasmic protein (part of a signaling cascade) and a membrane receptor labeled via an antibody conjugated to PerCP-Cy5.5. Both fluorophores can be excited by a single 488 nm laser, but their emissions are widely separated, eliminating spectral crosstalk.

References

- 1. colour-synthesis.com [colour-synthesis.com]

- 2. cdn.gentaur.com [cdn.gentaur.com]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. agilent.com [agilent.com]

- 6. Spectrum [PerCP (Peridinin chlorophyll)-Cy5.5] | AAT Bioquest [aatbio.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - @abberior.rocks [abberior.rocks]

- 9. biorxiv.org [biorxiv.org]

- 10. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. usbio.net [usbio.net]

Fluorescent Red Mega 480: A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 480 is a synthetic organic dye notable for its exceptionally large Stokes shift, the difference between the maxima of its absorption and emission spectra. This characteristic makes it particularly well-suited for multicolor fluorescence techniques, as it can be excited by common light sources used for other popular fluorophores, such as fluorescein, while emitting at a significantly longer, well-separated wavelength.[1][2] Its excitation is optimal with argon-ion lasers or other short-wavelength light sources.[1][2] The dye is available in various forms, including an N-hydroxysuccinimidyl (NHS) ester, which allows for covalent labeling of proteins and other biomolecules containing primary amine groups.[1]

Photophysical Properties

While a definitive quantum yield for this compound is not publicly available in the reviewed literature, its photophysical properties have been the subject of study. The dye's absorption and fluorescence spectra are influenced by the polarity of its solvent environment, exhibiting a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This suggests a larger dipole moment in the excited state compared to the ground state.

Brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Without a reported quantum yield, a precise brightness value cannot be calculated. However, it is described as a "highly fluorescent" dye. Over-labeling of proteins with Mega 480 NHS ester can lead to a decrease in the quantum yield of the resulting conjugate.[1]

The table below summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Excitation Maximum (λex) | ~500 nm (in H₂O) | [1] |

| 513 nm (in 0.1 M phosphate, pH 7.0, NHS-ester) | ||

| 526 nm (in 0.1 M phosphate, pH 7.0) | [3] | |

| Emission Maximum (λem) | ~630 nm (in H₂O) | [1] |

| 640 nm (in 0.1 M phosphate, pH 7.0) | [3] | |

| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | [1] |

| Molecular Weight | 514.59 g/mol | [3] |

| 611.66 g/mol (NHS-ester) | [1] |

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

A precise, experimentally determined quantum yield for this compound is not readily found in the literature. However, its quantum yield can be determined relative to a known standard. The following is a generalized protocol for such a measurement.

Principle: The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions. The absorbance of both the sample and the standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

This compound

-

A suitable quantum yield standard (e.g., a coumarin (B35378) dye with a known quantum yield in the same solvent)

-

Spectroscopic grade solvent

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of dilutions of the dye and a suitable quantum yield standard in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this ratio is 1).

-

-

Antibody Labeling with this compound NHS-ester

Principle: The N-hydroxysuccinimidyl (NHS) ester of this compound reacts with primary amines on proteins, such as the lysine (B10760008) residues on antibodies, to form a stable covalent bond.

Materials:

-

This compound NHS-ester

-

Antibody or other protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.5-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the Antibody:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

Add 1 M sodium bicarbonate buffer to adjust the pH to 8.5-9.0.

-

-

Prepare the Dye:

-

Dissolve the this compound NHS-ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Slowly add a calculated molar excess of the dye stock solution to the antibody solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically but a starting point is often a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

The first colored band to elute will be the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~500-526 nm).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for labeling an antibody with this compound NHS-ester and its subsequent use in immunofluorescence staining of cultured cells.

References

Fluorescent Red Mega 480: A Technical Guide to Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Fluorescent Red Mega 480, a versatile dye for labeling biomolecules. Designed for professionals in research and drug development, this document provides a comprehensive overview of the dye's mechanism of action, detailed experimental protocols, and key performance data to facilitate its effective implementation in various experimental settings.

Core Principles of this compound

This compound is a highly fluorescent dye specifically designed for multicolor imaging techniques. A key characteristic of this dye is its exceptionally large Stokes shift, the difference between the excitation and emission maxima. This feature allows for the efficient separation of the excitation and emission signals, minimizing background interference and enhancing detection sensitivity.

The dye is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester derivative. This form is highly reactive towards primary amino groups (-NH2) present on biomolecules such as proteins (at the N-terminus and on lysine (B10760008) residues) and amine-modified nucleic acids. The reaction forms a stable amide bond, covalently attaching the fluorescent label to the target molecule.

Mechanism of Action: NHS Ester-Amine Coupling

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 8.0 and 9.0.

Below is a diagram illustrating the chemical reaction between this compound NHS ester and a primary amine on a biomolecule.

An In-depth Technical Guide to the NHS-ester Chemistry of Fluorescent Red Mega 480

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemistry, experimental protocols, and data analysis related to the use of Fluorescent Red Mega 480 N-hydroxysuccinimidyl (NHS) ester for the covalent labeling of biomolecules. It is intended for scientific professionals engaged in research and development who require a detailed understanding of the principles and practices of bioconjugation with this versatile fluorescent dye.

This compound is a highly fluorescent dye characterized by an exceptionally large Stokes shift, making it particularly well-suited for multicolor imaging techniques where minimizing spectral overlap is critical.[1][2] The NHS-ester functional group is one of the most common and effective moieties for targeting primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4][5]

Core Principles: The Chemistry of NHS-ester Reactions

The fundamental reaction between this compound NHS-ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.

The efficiency of this reaction is critically dependent on the pH of the reaction buffer. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to be reactive. As the pKa of the ε-amino group of lysine is typically around 10.5, the reaction is favored at a slightly alkaline pH. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. In this side reaction, the NHS ester reacts with water, rendering it inactive for conjugation. Therefore, the optimal pH for NHS-ester coupling is a compromise, typically between 7.2 and 9.0, to maximize the concentration of the reactive amine while minimizing the rate of hydrolysis.[3]

Diagram 1: Reaction of this compound NHS-ester with a Primary Amine

Caption: Chemical reaction of this compound NHS-ester with a primary amine.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its NHS-ester derivative. It is important to note that while some data is provided by the manufacturer, other key metrics such as quantum yield and the molar extinction coefficient of the final conjugate may need to be determined experimentally.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum (λex) | 513 nm | 0.1 M Phosphate Buffer, pH 7.0 |

| Emission Maximum (λem) | 640 nm | 0.1 M Phosphate Buffer, pH 7.0 |

| Stokes Shift | 127 nm | - |

| Molar Extinction Coefficient (ε) | 40,000 | For the free dye in H₂O |

Data sourced from product information sheets.

Table 2: Properties of this compound NHS-ester

| Property | Value |

| Molecular Weight | 611.66 g/mol |

| Purity | ≥90% (coupling to amines) |

| Storage | 2-8°C, protect from light and moisture |

Data sourced from product information sheets.

Experimental Protocols

The following is a detailed protocol for the labeling of proteins with this compound NHS-ester. This protocol may require optimization for specific proteins and desired degrees of labeling.

Materials:

-

This compound NHS-ester

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 50 mM Sodium Bicarbonate, pH 9.0

-

Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

-

Elution Buffer: PBS, pH 7.2

Procedure:

-

Preparation of Reagents:

-

Dye Stock Solution: Dissolve 1 mg of this compound NHS-ester in 50 µL of anhydrous, amine-free DMF. This results in a concentration of approximately 40 nmol/µL. This solution should be prepared fresh before use.

-

Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure that the buffer used for the protein solution is free of primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[3][4] If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.

-

Reaction Buffer Preparation: To prepare 500 mL of 50 mM Sodium Bicarbonate buffer (pH 9.0), dissolve 2.1 g of NaHCO₃ in 400 mL of double-distilled water. Adjust the pH to 9.0 by carefully adding small volumes of 1 M HCl or 1 M NaOH while monitoring with a pH meter. Bring the final volume to 500 mL with double-distilled water.

-

-

Labeling Reaction:

-

While stirring, add the appropriate volume of the dye stock solution dropwise to the protein solution. To achieve a dye-to-protein molar ratio (D/P) of 1 to 2, add an equimolar amount or up to a two-fold molar excess of the dye. Higher molar excesses can lead to over-labeling, which may decrease the quantum yield of the conjugate.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with the Elution Buffer (PBS, pH 7.2).

-

Apply the reaction mixture to the column and elute with the Elution Buffer. The first colored band to elute is the fluorescently labeled protein.

-

-

Storage of the Conjugate:

-

Store the purified conjugate at 2-8°C for short-term storage or at -20°C for long-term storage. Protect from light.

-

Diagram 2: Experimental Workflow for Protein Labeling

References

A Technical Guide to the Core Applications of Large Stokes Shift Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Large Stokes shift (LSS) fluorescent dyes represent a significant advancement in fluorescence-based applications, offering substantial benefits for researchers in various fields, including cell biology, neuroscience, and drug discovery. The defining characteristic of these dyes is the substantial separation between their maximum excitation and emission wavelengths. This guide provides an in-depth overview of the core applications of LSS dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate their integration into research and development pipelines.

The primary advantage of a large Stokes shift is the minimization of spectral overlap between the excitation light and the emitted fluorescence. This leads to a significant reduction in background noise and autofluorescence, resulting in improved signal-to-noise ratios and enhanced sensitivity in detection.[1] This property is particularly valuable in complex biological samples where endogenous fluorophores can interfere with signal detection. Furthermore, the wide separation of excitation and emission spectra makes LSS dyes ideal for multiplexing applications, allowing for the simultaneous detection of multiple targets with minimal crosstalk between channels.[1][2]

Photophysical Properties of Common Large Stokes Shift Dyes

The selection of an appropriate fluorescent dye is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several commercially available large Stokes shift dyes, providing a basis for comparison and selection based on experimental needs. A large Stokes shift is generally considered to be greater than 80 nm.[3][4][5]

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield | Key Features & Applications |

| ATTO 490LS | 495 | 655 | 160 | High | Excellent for two-photon microscopy and multiplexing; can be excited with the same laser as GFP/GCaMP.[6] |

| DyLight 515-LS | 515 | 650 | 135 | Moderate | Used in multicolor and super-resolution microscopy.[7] |

| Seta-375-NHS | 372 | 480 | 108 | High | Bright UV-excitable dye suitable for two-color STED microscopy.[8] |

| Seta-385-NHS | 405 | 525 | 120 | High | Hydrophilic and positively charged, with a large Stokes shift.[8] |

| Seta-700-NHS | 395 (secondary peak) | 713 | >300 | Moderate | Uniquely large Stokes shift, excitable with a 405 nm diode laser.[8] |

| BBTA | 405 | 591 | 186 | 0.11 | High photostability, suitable for live cell imaging and localizes to mitochondria.[3][9][10] |

| mAmetrine | 426 | 526 | 100 | 0.58 | A large Stokes shift fluorescent protein, ideal as a FRET donor to reduce acceptor cross-excitation.[11][12][13] |

| LSSmOrange | 437 | 572 | 135 | 0.35 | Monomeric orange fluorescent protein with a large Stokes shift, suitable for multicolor applications.[14] |

Core Applications & Experimental Protocols

Enhanced Multiplexing in Immunofluorescence Microscopy

The use of LSS dyes significantly expands the possibilities of multiplexed immunofluorescence, allowing for the simultaneous visualization of more targets without the need for complex spectral unmixing algorithms or specialized equipment.[2] By combining conventional fluorophores with an LSS dye, researchers can easily achieve four-color imaging with standard fluorescence microscopes.

Workflow for multiplexed immunofluorescence using LSS dyes.

-

Sample Preparation: Prepare cells or tissue sections as required for immunofluorescence (e.g., fixation with 4% paraformaldehyde, permeabilization with 0.25% Triton X-100).

-

Blocking: Block non-specific antibody binding using an appropriate blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sample with a cocktail of primary antibodies raised in different species, each specific to a target of interest, overnight at 4°C.

-

Washing: Wash the sample three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation: Incubate the sample with a cocktail of secondary antibodies for 1-2 hours at room temperature in the dark. This cocktail should include:

-

Three secondary antibodies conjugated to conventional fluorophores (e.g., Alexa Fluor 488, 568, and 647).

-

One secondary antibody conjugated to a large Stokes shift dye (e.g., ATTO 490LS).

-

-

Final Washes: Wash the sample three times for 5 minutes each with PBS.

-

Mounting: Mount the sample using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. The large spectral separation of the LSS dye will minimize bleed-through into the other channels.

Förster Resonance Energy Transfer (FRET) Imaging

FRET is a powerful technique for studying molecular interactions. However, a common issue is the direct excitation of the acceptor fluorophore by the donor's excitation light, which can lead to false-positive signals.[11] Using an LSS fluorophore as the FRET donor can circumvent this problem.[11][12][15] The donor is excited at a wavelength that is far from the acceptor's excitation spectrum, thus eliminating acceptor cross-excitation.[11]

FRET mechanism using an LSS donor for a cAMP biosensor.

This protocol is adapted from a study monitoring the binding of cyclic nucleotides to a cyclic nucleotide-binding domain (CNBD).[11][12]

-

Reagent Preparation:

-

Prepare the LSS donor-labeled protein (e.g., CNBD-mAmetrine).

-

Prepare the acceptor-labeled ligand (e.g., 8-[DY-547]-cAMP).

-

Prepare the assay buffer.

-

-

Establish Baseline Fluorescence:

-

In a fluorometer, measure the emission spectrum of the donor-only sample (CNBD-mAmetrine) upon excitation at the donor's maximum excitation wavelength (e.g., 426 nm for mAmetrine).

-

-

Perform Titration:

-

To the donor sample, add increasing concentrations of the acceptor-labeled ligand.

-

After each addition, acquire the full emission spectrum.

-

-

Data Analysis:

-

Observe the decrease in donor emission and the corresponding increase in acceptor emission as a function of the acceptor concentration.

-

The change in the fluorescence spectral shape is indicative of FRET.[11]

-

Calculate the FRET efficiency at each titration point to determine the binding affinity.

-

Super-Resolution Microscopy (STED)

Stimulated emission depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light. LSS dyes are particularly valuable for multi-color STED microscopy.[16][17][18][19] A combination of a small Stokes shift dye and an LSS dye can be used for two-color imaging, where both dyes can be depleted by a single STED laser, simplifying the optical setup.[8][17]

Principle of two-color STED microscopy using an LSS dye.

-

Sample Labeling: Prepare the sample by labeling two different targets with a small Stokes shift dye and a large Stokes shift dye, respectively. The dyes should be chosen such that their emission spectra overlap.

-

Microscope Setup:

-

Use a STED microscope equipped with at least two excitation lasers corresponding to the absorption maxima of the chosen dyes.

-

A single STED laser is required, with a wavelength that falls within the emission spectra of both dyes.

-

-

Image Acquisition:

-

Sequentially excite each dye with its corresponding excitation laser.

-

After each excitation pulse, apply the STED laser pulse to deplete the fluorescence at the periphery of the excitation spot.

-

Collect the fluorescence signal from the center of the spot for both channels.

-

-

Image Reconstruction: Reconstruct the super-resolved images from the acquired data for each channel.

Conclusion

Large Stokes shift fluorescent dyes offer compelling advantages for a range of biological applications, primarily by enhancing signal-to-noise ratios and enabling more effective multiplexing. For researchers and drug development professionals, the adoption of these dyes can lead to more robust and informative data from techniques such as immunofluorescence, FRET, and super-resolution microscopy. The protocols and data presented in this guide provide a foundation for the successful implementation of LSS dyes in the laboratory. As the development of new LSS fluorophores continues, their utility in addressing complex biological questions is expected to grow.

References

- 1. colour-synthesis.com [colour-synthesis.com]

- 2. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Using a long-Stokes-shift dye for two-photon microscopy - Claridge-Chang Lab [claridgechang.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. setabiomedicals.com [setabiomedicals.com]

- 9. researchgate.net [researchgate.net]

- 10. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Robust evaluation of intermolecular FRET using a large Stokes shift fluorophore as a donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ZEISS Microscopy Online Campus | FRET Microscopy with Spectral Imaging [zeiss-campus.magnet.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.mpg.de [pure.mpg.de]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects: a review - @abberior.rocks [abberior.rocks]

An In-depth Technical Guide to Fluorescent Red Mega 480 for Multicolor Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 480 is a specialized fluorescent dye engineered for the complexities of multicolor imaging experiments.[1][2][3][4] Its distinguishing characteristic is an exceptionally large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1][2] This feature allows for excitation with common laser lines, such as the 488 nm argon-ion laser, while emitting in the far-red region of the spectrum. This significant spectral separation minimizes crosstalk between fluorescent channels, a critical consideration in multicolor analysis.[5] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application in immunofluorescence and flow cytometry, and its advantages in the context of multicolor imaging.

Core Properties of this compound

The utility of a fluorophore in imaging applications is defined by its key photophysical parameters. Below is a summary of the available quantitative data for this compound.

| Property | Value | Source |

| Maximum Excitation (λex) | 500 - 526 nm | [2] |

| Maximum Emission (λem) | 630 - 640 nm | [1][2] |

| Stokes Shift | ~114 - 140 nm | Calculated |

| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Data not available in aqueous buffer | |

| Brightness (ε x Φ) | Data not available | |

| Molecular Weight | ~514.59 g/mol | [2][3] |

Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the molar extinction coefficient for this compound is available, a quantum yield value in a standard aqueous buffer (e.g., PBS) has not been publicly reported. Researchers should empirically determine the optimal concentration and instrument settings for their specific application to achieve the best signal-to-noise ratio.

Key Advantages in Multicolor Imaging

The large Stokes shift of this compound is a primary advantage in multicolor experimental design. It allows for the simultaneous use of multiple fluorophores with overlapping excitation spectra but distinct emission spectra, thereby expanding the palette of available fluorescent probes for a given excitation source.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are detailed, generalized methodologies for immunofluorescence and flow cytometry that can be readily adapted by researchers.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for labeling intracellular targets in fixed and permeabilized adherent cells.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody specific to the target of interest

-

This compound-conjugated secondary antibody

-

Antifade mounting medium

-

Coverslips with cultured adherent cells

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on sterile glass coverslips to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Washing and Permeabilization:

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is for intracellular targets; for surface targets, skip to step 4.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the this compound-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Final Washes and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging:

-

Image the slides using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~500-520 nm, Emission: ~630-650 nm).

-

Flow Cytometry Staining of Suspension Cells

This protocol describes the staining of cell surface markers on suspension cells for analysis by flow cytometry.

Materials:

-

Suspension cells (e.g., lymphocytes, cultured cell lines)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% sodium azide)

-

Fc receptor blocking solution (optional, recommended for immune cells)

-

This compound-conjugated primary antibody

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell concentration to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10⁶ cells) to each FACS tube.

-

-

Fc Receptor Blocking (Optional):

-

If using immune cells that express Fc receptors (e.g., macrophages, B cells), add an Fc blocking solution and incubate for 15 minutes on ice to prevent non-specific antibody binding.

-

-

Antibody Staining:

-

Add the predetermined optimal amount of this compound-conjugated primary antibody to the cell suspension.

-

Vortex gently and incubate for 30 minutes on ice, protected from light.

-

-

Washing:

-

Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step.

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for this compound.

-

Considerations for Experimental Design

-

Multicolor Panel Design: When designing multicolor experiments, it is crucial to consider the spectral overlap of all fluorophores in the panel.[7] Although this compound's large Stokes shift reduces the likelihood of emission bleed-through into adjacent channels, it is still advisable to use a spectral viewer tool to assess potential overlaps with other dyes.

-

Controls: Appropriate controls are essential for reliable data. These include unstained cells (for autofluorescence), single-color controls (for compensation setup in flow cytometry), and isotype controls (to assess non-specific antibody binding).

Conclusion

This compound offers a valuable tool for researchers conducting multicolor imaging experiments. Its key feature, a large Stokes shift, enables greater flexibility in panel design and can help to reduce spectral crosstalk. While a comprehensive photophysical characterization, including a definitive quantum yield in aqueous buffers, is not yet publicly available, the provided protocols and technical information serve as a robust starting point for the successful application of this dye in immunofluorescence and flow cytometry. As with any fluorescent probe, empirical optimization of staining conditions and imaging parameters is recommended to achieve the best possible results.

References

- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound fluorescence, BioReagent, = 90 HPLC 540528-00-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. jacksonimmuno.com [jacksonimmuno.com]

Unlocking New Frontiers in Multiplex Imaging: A Technical Guide to Fluorescent Red Mega 480

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 480 is a novel fluorescent dye engineered for advanced multicolor imaging techniques. Its defining characteristic is an exceptionally large Stokes shift—the difference between its maximum excitation and emission wavelengths. While excitable by common short-wavelength light sources like the 488 nm laser line, it emits in the far-red spectrum. This unique property allows for its integration into multicolor experiments with minimal spectral overlap, significantly expanding the possibilities for simultaneous detection of multiple targets.[1] This guide provides a comprehensive overview of this compound's properties, detailed protocols for its application in key research techniques, and a discussion of its potential to overcome common challenges in fluorescence microscopy and other detection assays.

Core Properties and Spectral Characteristics

This compound's physicochemical and spectral properties are summarized below. The name "Mega 480" can be misleading; it does not refer to the dye's excitation maximum, but rather its utility with the common 488 nm argon laser line, which can efficiently excite the dye despite being off-peak. The significant separation between its excitation and emission spectra is its key advantage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 540528-00-5 |

| Molecular Formula | C₂₆H₃₀N₂O₇S |

| Molecular Weight | 514.59 g/mol |

| Form | Powder |

| Storage Temperature | 2-8°C |

Source: Santa Cruz Biotechnology, Sigma-Aldrich[1][2]

Table 2: Spectral Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | ~513-526 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) |

| Emission Maximum (λem) | ~640 nm (in 0.1 M phosphate buffer, pH 7.0) |

| Stokes Shift | >110 nm |

| Common Excitation Source | Argon laser (488 nm line) |

Key Applications and Methodologies

This compound is particularly well-suited for applications requiring multicolor detection, such as immunofluorescence, fluorescence in situ hybridization (FISH), and flow cytometry. Its large Stokes shift allows it to be used alongside other fluorophores that are excited by the same laser but emit at shorter wavelengths (e.g., FITC, Alexa Fluor 488) with minimal crosstalk.

Antibody Conjugation

An amine-reactive N-hydroxysuccinimide (NHS) ester version of this compound is available for covalent labeling of proteins and other biomolecules with primary amino groups.[3]

References

Methodological & Application

Application Notes: Fluorescent Red Mega 480 NHS-ester for Protein Labeling

Introduction

Fluorescent Red Mega 480 NHS-ester is an amine-reactive fluorescent dye designed for covalently labeling proteins and other biomolecules containing primary amino groups.[1] This dye is particularly well-suited for multicolor imaging techniques due to its exceptionally large Stokes shift, the difference between its excitation and emission maxima.[1][2] This characteristic allows for excitation using common light sources, such as those used for fluorescein, while emitting in the red spectrum, enabling independent detection in multiplexed experiments.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, typically the ε-amino groups of lysine (B10760008) residues on the surface of proteins, to form a stable amide bond.[3][4][5][6][7]

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine from the protein on the NHS-ester group of the this compound dye. This results in the formation of a stable covalent amide linkage and the release of N-hydroxysuccinimide (NHS). The reaction is highly dependent on pH, with an optimal range of 8.0-9.0 to ensure that the primary amines are deprotonated and thus reactive.[3][5][6][8][9]

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of this compound NHS-ester.

| Property | Value | Reference |

| Excitation Maximum (λex) | 500 nm (in H₂O), 513 nm (in 0.1 M phosphate (B84403) pH 7.0) | [1][2] |

| Emission Maximum (λem) | 630 nm (in H₂O), 640 nm (in 0.1 M phosphate pH 7.0) | [1][2] |

| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | [2] |

| Molecular Weight (MW) | 611.66 g/mol | [2] |

Experimental Protocols

This section provides a detailed protocol for the covalent labeling of proteins with this compound NHS-ester.

1. Materials and Reagents

-

This compound NHS-ester

-

Protein of interest (in an amine-free buffer)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 50-100 mM sodium bicarbonate buffer or sodium borate (B1201080) buffer, pH 8.0-9.0[2][5][9]

-

Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Reaction tubes

-

Stirring/vortexing equipment

2. Reagent Preparation

-

Protein Solution:

-

Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[2][4][8]

-

Ensure the protein solution is free of amine-containing substances (e.g., Tris buffer, sodium azide) and BSA, as these will compete with the labeling reaction.[3][9] If necessary, dialyze the protein against the Labeling Buffer.[9]

-

-

Dye Stock Solution:

-

Allow the vial of this compound NHS-ester to warm to room temperature before opening.

-

Prepare a stock solution by dissolving the dye in anhydrous DMF or DMSO. For example, dissolve 1 mg of the dye in 50 µL of DMF to achieve a concentration of approximately 40 nmol/µL.[2] Alternatively, a 10 mM stock solution can be prepared.[4][5]

-

This stock solution should be prepared fresh, as NHS-esters are moisture-sensitive and can hydrolyze over time.[3][5]

-

3. Protein Labeling Reaction

-

Molar Ratio Calculation:

-

The optimal molar ratio of dye to protein for labeling can vary and may require optimization. A common starting point is a molar excess of dye. For many proteins, a dye-to-protein ratio of 1:1 to 2:1 is recommended to achieve a degree of labeling (DOL) between 1 and 2, as higher ratios can lead to overlabeling and a decrease in the quantum yield of the conjugate.[2] For antibodies, a higher initial molar ratio may be used.[4]

-

-

Labeling Procedure:

-

While gently stirring, add the calculated volume of the dye stock solution dropwise to the protein solution.[2]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][5] The reaction is often complete within 5-10 minutes.[9]

-

(Optional) The reaction can be quenched by adding Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes.[5]

-

4. Purification of the Labeled Protein

-

It is crucial to separate the fluorescently labeled protein from the unreacted, hydrolyzed dye.[9]

-

Gel Filtration Chromatography:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with the Purification/Elution Buffer.[2][3][9]

-

Apply the reaction mixture to the top of the column.[3]

-

Elute the conjugate with the Purification/Elution Buffer.

-

The first colored band to elute from the column is the labeled protein.[2][9] The slower-moving band contains the free, unreacted dye.[9]

-

Collect the fractions containing the labeled protein. The protein concentration of each fraction can be determined using a Bradford assay or by measuring absorbance at 280 nm.[3]

-

5. Determination of the Degree of Labeling (DOL)

-

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~500 nm).

-

Calculate the protein concentration using the Beer-Lambert law, correcting the A₂₈₀ for the dye's absorbance at this wavelength. The correction factor (CF) is A₂₈₀ of the dye / A_max of the dye.

-

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

-

-

Calculate the molar concentration of the protein and the dye.

-

DOL = (molar concentration of dye) / (molar concentration of protein)

-

6. Storage of the Labeled Protein

-

Store the purified, labeled protein under the same conditions as the unlabeled protein. For short-term storage, 4°C is suitable.[3][9]

-

For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the conjugate to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from light.[3][9]

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: NHS-ester protein labeling reaction.

References

- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. biotium.com [biotium.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. fluidic.com [fluidic.com]

- 7. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. setabiomedicals.com [setabiomedicals.com]

Step-by-Step Guide for Conjugating Fluorescent Red Mega 480 to Antibodies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of Fluorescent Red Mega 480 NHS-ester to antibodies. The protocol details the necessary reagents, equipment, and step-by-step instructions for a successful conjugation, purification, and characterization of the resulting fluorescently labeled antibody.

Introduction

This compound is an amine-reactive fluorescent dye belonging to the NHS-ester (N-hydroxysuccinimidyl ester) class of reagents.[1][2] These dyes are designed to covalently bind to primary amino groups (-NH2) on proteins, such as the lysine (B10760008) residues and the N-terminus of antibodies, forming a stable amide bond.[2] This labeling process is crucial for a variety of biological applications, including immunofluorescence microscopy, flow cytometry, and immunoassays. The reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.0-9.3.[][4]

Key Experimental Considerations

Successful antibody conjugation relies on several critical factors:

-

Antibody Purity and Concentration: The antibody solution should be free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin), as these will compete with the antibody for reaction with the dye.[2][5] The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[6]

-

Reaction Buffer: A buffer with a pH between 8.0 and 9.3 is essential for the efficient reaction of the NHS-ester with the primary amines on the antibody.[][4] Sodium bicarbonate or borate (B1201080) buffers are commonly used.

-

Dye-to-Antibody Molar Ratio: The ratio of dye molecules to antibody molecules will influence the degree of labeling (DOL). A higher molar excess of dye will generally result in a higher DOL. However, excessive labeling can lead to fluorescence quenching and potential loss of antibody function. It is recommended to perform initial experiments with varying molar ratios to determine the optimal DOL for the specific antibody and application.

-

Purification: Removal of unconjugated dye is critical to reduce background fluorescence and ensure accurate quantification of the labeled antibody. Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods for purification.[][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation of this compound to a typical IgG antibody.

Table 1: Reagent and Buffer Properties

| Parameter | Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency.[6] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH should be adjusted to 8.3.[2] |

| Dye Solvent | Anhydrous DMSO | Ensures stability and reactivity of the NHS-ester.[] |

| Quenching Reagent | 1.5 M Hydroxylamine, pH 8.5 | Optional step to terminate the reaction.[6][8] |

Table 2: Recommended Molar Ratios for Trial Conjugations

| Trial | Dye:Antibody Molar Ratio | Expected Degree of Labeling (DOL) |

| 1 | 5:1 | Low |

| 2 | 10:1 | Medium |

| 3 | 20:1 | High |

Note: The optimal DOL is application-dependent and should be determined empirically.

Experimental Workflow Diagram

Caption: Experimental workflow for antibody conjugation.

Detailed Experimental Protocol

This protocol is optimized for the conjugation of approximately 1 mg of an IgG antibody.

Materials and Reagents:

-

Purified antibody (1 mg) in an amine-free buffer (e.g., PBS)

-

This compound, NHS-ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Protocol Steps:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.

-

Adjust the antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). To do this, add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[2]

-

-

Dye Preparation:

-

Warm the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[] For example, if the molecular weight of the dye is ~500 g/mol , dissolve 0.5 mg in 100 µL of DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.[9]

-

-

Conjugation Reaction:

-

Slowly add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently vortexing.[6] The volume of dye to add depends on the desired dye-to-antibody molar ratio.

-

Calculation Example for a 10:1 Molar Ratio:

-

Amount of antibody: 1 mg

-

Molecular weight of IgG: ~150,000 g/mol

-

Moles of antibody: 1 mg / 150,000 g/mol = 6.67 nmol

-

Moles of dye needed: 6.67 nmol * 10 = 66.7 nmol

-

Volume of 10 mM dye stock to add: 66.7 nmol / 10 mM = 6.67 µL

-

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[] Gentle mixing during incubation is recommended.

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will be retained by the column and elute later.[]

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of this compound (approximately 480 nm, Amax).

-

Calculate the protein concentration and the degree of labeling (DOL) using the following equations:

-

Corrected A280 (A280corr) = A280 - (Amax * Correction Factor)

-

The correction factor accounts for the absorbance of the dye at 280 nm. This value is dye-specific and should be provided by the manufacturer.

-

-

Protein Concentration (M) = A280corr / (Extinction coefficient of antibody at 280 nm * path length)

-

The extinction coefficient for a typical IgG at 280 nm is ~210,000 M-1cm-1.

-

-

Dye Concentration (M) = Amax / (Extinction coefficient of dye at Amax * path length)

-

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

-

-

The optimal DOL for most antibodies is between 2 and 10.

-

Signaling Pathway and Logical Relationship Diagram

Caption: Chemical conjugation of an NHS-ester dye to an antibody.

Storage of Labeled Antibody

Store the purified, fluorescently labeled antibody at 2-8°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein such as BSA (if compatible with the intended application) and a bacteriostatic agent like sodium azide. Aliquoting the conjugate and storing at -20°C can also prevent degradation from repeated freeze-thaw cycles.[10]

References

- 1. This compound NHS-ester suitable for fluorescence, ≥90% (coupling to amines) [sigmaaldrich.com]

- 2. biotium.com [biotium.com]

- 4. stratech.co.uk [stratech.co.uk]

- 5. colibri-cytometry.com [colibri-cytometry.com]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. promega.com [promega.com]

- 10. shop.fidabio.com [shop.fidabio.com]

Application Notes and Protocols for Fixed-Cell Imaging with Fluorescent Red Mega 480

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red Mega 480 is a highly fluorescent dye specifically designed for multicolor imaging techniques.[1][2][3][4] A key characteristic of this dye is its exceptionally large Stokes shift, with an excitation maximum around 500-526 nm and an emission maximum around 630-640 nm.[1][2] This property allows for excitation using common light sources, such as argon lasers, that are also used for other popular fluorophores like fluorescein, while minimizing spectral overlap in the emission channel.[1][2] These characteristics make this compound an excellent candidate for complex immunofluorescence experiments where multiple targets are being visualized simultaneously.

This document provides a detailed protocol for the use of this compound in fixed-cell immunofluorescence applications. The protocol outlines the necessary steps from cell preparation to imaging, and includes recommendations for optimal results.

Quantitative Data Summary

The spectral properties of this compound are summarized in the table below. These values are crucial for setting up appropriate filter sets and laser lines on the fluorescence microscope to ensure optimal signal detection and minimize bleed-through from other channels.

| Property | Value | Source |

| Excitation Maximum (λex) | ~500-526 nm | [1][2] |

| Emission Maximum (λem) | ~630-640 nm | [1][2] |

| Molecular Weight | ~514.59 g/mol (Free Acid) | [1][2][3][4] |

| Molecular Weight | ~611.66 g/mol (NHS Ester) | |

| Molar Extinction Coefficient (ε) | 40,000 cm⁻¹M⁻¹ | [1] |

Experimental Protocols

This section details a general protocol for indirect immunofluorescence staining of fixed cells using a secondary antibody conjugated to this compound. This method is widely applicable for visualizing specific proteins within cells.

Materials Required

-

Cells cultured on glass coverslips or imaging plates

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)

-

Primary Antibody (specific to the target protein)

-

Secondary Antibody conjugated to this compound

-

Nuclear Counterstain (e.g., DAPI) (optional)

-

Antifade Mounting Medium

-

Fluorescence Microscope with appropriate filter sets for this compound

Step-by-Step Staining Procedure

-

Cell Preparation:

-

Culture cells to the desired confluency on sterile glass coverslips or in imaging-compatible plates.

-

Gently wash the cells twice with PBS to remove any residual culture medium.

-

-

Fixation:

-

Fix the cells by incubating them with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[5][6]

-

Note: The optimal fixation method can be antibody-dependent. Methanol fixation (pre-chilled to -20°C for 5-10 minutes) is an alternative but may not be compatible with all antibodies or targets.[5][6]

-

Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

-

Permeabilization:

-

To allow antibodies to access intracellular targets, permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[6]

-

Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each to remove unbound primary antibody.[5]

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions.

-

Crucially, from this step onwards, protect the samples from light to prevent photobleaching of the fluorophore. [5]

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a dark, humidified chamber.[7]

-

Wash the cells three times with PBST for 5 minutes each.

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, incubate the cells with a solution of DAPI or another suitable nuclear stain for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an antifade mounting medium. This is critical to preserve the fluorescence signal during imaging.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (excitation ~500-526 nm, emission ~630-640 nm).

-

Acquire images promptly after staining for the best signal quality. Samples can be stored at 4°C in the dark for a limited time.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the indirect immunofluorescence protocol described above.

Caption: Indirect Immunofluorescence Workflow.

Signaling Pathway Visualization

As this compound is a tool for visualization rather than a modulator of specific pathways, a diagram illustrating a generic signaling pathway that could be studied using this protocol is provided below. This example shows a simplified receptor tyrosine kinase (RTK) signaling cascade.

Caption: Simplified RTK Signaling Pathway.

References

Application Note: High-Fidelity Live-Cell Imaging of Acidic Organelles with Fluorescent Red Mega 480

Introduction

Fluorescent Red Mega 480 is a novel, high-performance fluorescent probe engineered for the selective visualization of acidic organelles, such as lysosomes and late endosomes, in living cells. This dye possesses an exceptionally large Stokes shift, allowing for excitation with the common 488 nm laser line while emitting a bright, stable signal in the far-red spectrum.[1][2][3] This unique spectral property minimizes phototoxicity and cellular autofluorescence, enabling long-term, high-contrast imaging of lysosomal dynamics, trafficking, and function.[4] Its high photostability and excellent cellular retention make it an ideal tool for a range of studies, from fundamental cell biology to drug discovery and cytotoxicity assays.[5][6]

Key Features and Benefits

-

Exceptional Stokes Shift: Excitable by the 488 nm laser, with a peak emission at 620 nm (>130 nm shift), reducing spectral crosstalk and improving signal-to-noise ratio.[1][7]

-

High Photostability: Resistant to photobleaching, permitting extended time-lapse imaging for tracking dynamic cellular processes.[2][3][4]

-

Low Cytotoxicity: Specially formulated for minimal impact on cell health and function, ensuring that observations reflect true biological activity.[2][3][8]

-

High Selectivity for Acidic Organelles: The probe selectively accumulates in the low-pH environment of lysosomes, providing bright and specific labeling.[9][10][11]

-

Simple, No-Wash Protocol: The fluorogenic nature of the dye allows for imaging without a wash step, streamlining workflows and reducing cell stress.[8]

Applications

This compound is optimized for researchers, scientists, and drug development professionals studying:

-

Lysosomal Trafficking and Morphology: Visualize the structure, distribution, and movement of lysosomes in real-time.

-

Autophagy and Mitophagy: Monitor the fusion of autophagosomes with lysosomes.[11]

-

Drug-Induced Lysosomal Changes: Assess the effects of pharmaceutical compounds on lysosomal membrane permeability and stability.

-

Cell Viability and Cytotoxicity: Use lysosomal integrity as an indicator of cell health and response to treatment.[5]

Quantitative Data Summary

The physicochemical and spectroscopic properties of this compound are summarized below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher quantum yield indicates a greater efficiency of converting absorbed light into emitted fluorescence.[12][13]

| Property | Specification |

| Excitation Maximum (Ex) | 488 nm |

| Emission Maximum (Em) | 620 nm |

| Stokes Shift | ~132 nm |

| Molar Extinction Coefficient | ~55,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | > 0.65 |

| Recommended Laser Line | 488 nm |

| Recommended Emission Filter | 600 - 650 nm bandpass |

| Formulation | 1 mM in DMSO |

| Storage | -20°C, protected from light |